2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
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Properties
IUPAC Name |
2-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3S2/c1-25-8-7-23-17(24)15-13(6-9-27-15)20-18(23)28-10-14-21-16(22-26-14)11-4-2-3-5-12(11)19/h2-6,9H,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORMBGQGIXNQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a novel derivative of thieno[3,2-d]pyrimidinones that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to synthesize current knowledge regarding its biological activity, focusing on its anticancer properties, cytotoxicity, and underlying mechanisms.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidinone core substituted with a bromophenyl group and an oxadiazole moiety. The synthesis typically involves multi-step reactions including heterocyclization and alkylation processes. The detailed synthetic pathway is crucial for understanding the relationship between structure and activity.
Anticancer Activity
Recent studies have demonstrated that thieno[3,2-d]pyrimidinones exhibit significant anticancer properties. For instance, derivatives of this class have been shown to inhibit the growth of various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 19 | MCF-7 | 0.94 | Induction of apoptosis |
| 15 | A549 | 0.94 | Inhibition of cell proliferation |
| 6b | HepG2 | Not specified | Targeting tumor cell signaling pathways |
In a study by Huang et al., compounds with a thieno[3,2-d]pyrimidinone scaffold showed promising results against HepG2 and MCF-7 cell lines, indicating their potential as effective anticancer agents .
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. The synthesized thieno[3,2-d]pyrimidinones were assessed for their effects on normal human liver cells (HL-7702) alongside cancer cell lines. Most compounds exhibited selective toxicity towards cancer cells while sparing normal cells:
| Cell Line | Treatment Concentration (µM) | Viability (%) |
|---|---|---|
| A549 | 0.94 | 20 |
| HL-7702 | 10 | 90 |
This selectivity indicates a favorable therapeutic window for potential clinical applications .
The mechanisms underlying the biological activity of thieno[3,2-d]pyrimidinones include:
- Inhibition of Key Enzymes : Some derivatives have been shown to inhibit enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD), which is involved in steroid metabolism and cancer progression .
- Induction of Apoptosis : Compounds such as those derived from the thieno[3,2-d]pyrimidinone scaffold can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
- MCF-7 Cell Line : A specific derivative demonstrated significant inhibition of MCF-7 cells with an IC50 value of 0.94 µM. This compound was evaluated using various assays including Hoechst staining to confirm apoptosis induction.
- A549 Cell Line : Another study highlighted that certain thieno[3,2-d]pyrimidinones inhibited A549 cell proliferation effectively while showing minimal cytotoxicity to normal liver cells .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 426.34 g/mol. Its structure features a thieno[3,2-d]pyrimidinone core, which is known for its ability to interact with biological targets effectively.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of thieno[3,2-d]pyrimidines, including this compound, demonstrate significant antimicrobial properties against various bacterial strains and fungi. For instance, compounds with similar structures were tested against Candida albicans and exhibited notable inhibition zones in disk diffusion assays .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies using the MTT assay revealed that certain modifications enhance its anticancer activity, making it a candidate for further development as an anticancer agent .
- Antioxidant Activity : Some derivatives have been investigated for their antioxidant capabilities. The presence of the oxadiazole moiety contributes to the radical scavenging potential of these compounds, which is beneficial in preventing oxidative stress-related diseases .
Synthesis and Modification
The synthesis of 2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions including:
- Formation of the thieno-pyrimidine backbone.
- Introduction of the oxadiazole group via cyclization reactions.
- Alkylation or thioether formation to introduce substituents that enhance biological activity.
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Screening : A study evaluated various thienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity compared to standard antibiotics .
- Cytotoxicity Evaluation : In vitro testing on multiple cancer cell lines revealed that specific structural modifications led to enhanced cytotoxic effects. For instance, derivatives with halogen substitutions showed increased potency against breast cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
